

GDC-0879 for Inducing RAF Dimerization in Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: GDC-0879

Cat. No.: B7855706

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Introduction

GDC-0879 is a potent and selective, ATP-competitive inhibitor of the BRAF kinase.[1][2] While initially developed to target the oncogenic BRAF V600E mutant, **GDC-0879** exhibits a fascinating characteristic in cells with wild-type BRAF: it induces the dimerization of RAF kinases (BRAF and CRAF), leading to the paradoxical activation of the downstream MEK-ERK signaling pathway.[2][3] This phenomenon arises because **GDC-0879** binds to the active, DFG-in conformation of the RAF kinase domain, stabilizing it in a closed conformation that promotes dimerization.[2] This makes **GDC-0879** a valuable tool for studying the intricacies of RAF biology, including the mechanisms of RAF dimerization, paradoxical MAPK pathway activation, and for screening for compounds that modulate these processes.

These application notes provide detailed protocols for utilizing **GDC-0879** to induce and study RAF dimerization and its downstream consequences in cellular contexts.

Data Presentation

The following tables summarize the quantitative data regarding the activity of **GDC-0879** in various cellular and biochemical assays.

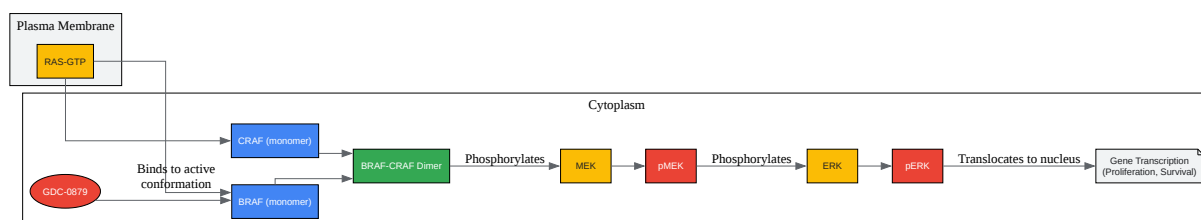
Table 1: In Vitro and Cellular Potency of **GDC-0879**

Target/Process	Assay System	Value	Reference
Purified B-Raf V600E	Biochemical Kinase Assay	IC ₅₀ : 0.13 nM	[1]
pERK Inhibition	MALME-3M (BRAF V600E) Cells	IC ₅₀ : 63 nM	[4]
pMEK1 Inhibition	A375 (BRAF V600E) Cells	IC ₅₀ : 59 nM	[1]
pMEK1 Inhibition	Colo205 (BRAF V600E) Cells	IC ₅₀ : 29 nM	[1]
Cell Viability	Malme3M (BRAF V600E) Cells	EC ₅₀ : 0.75 μM	[4]

 Table 2: **GDC-0879** Induced RAF Dimerization and Pathway Activation

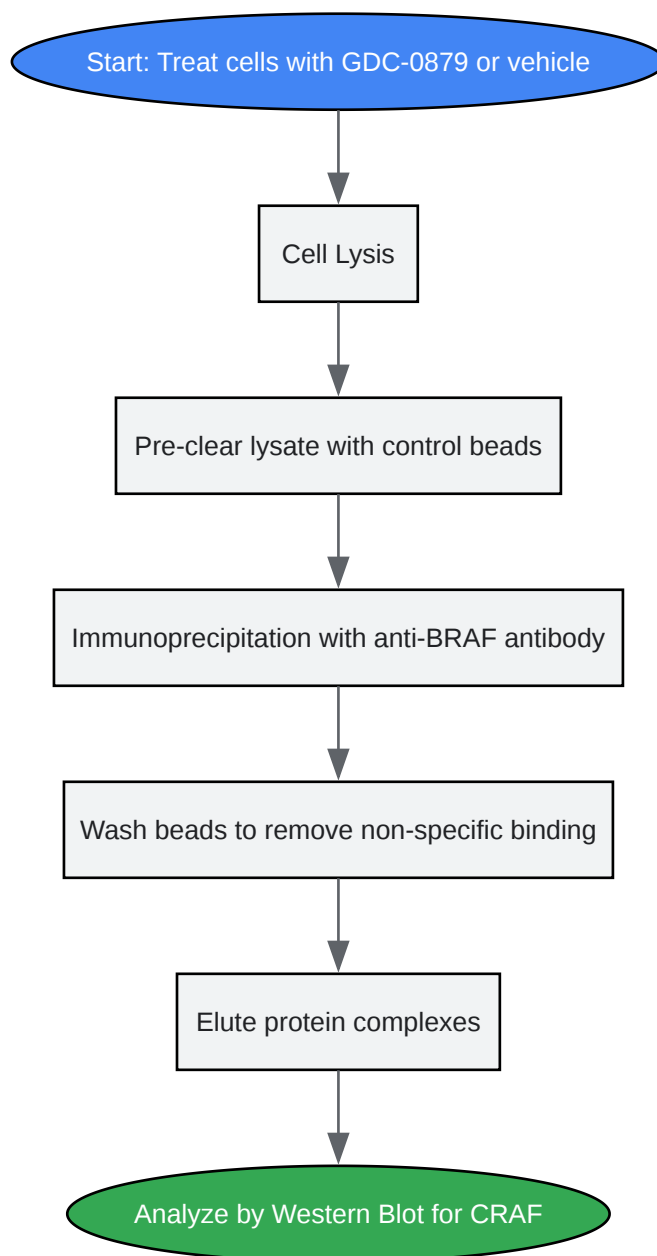
Experiment	Cell Line	GDC-0879 Concentration	Observation	Reference
BRAF/CRAF Dimerization	HEK293T	1 μM	Increased BRAF/CRAF dimerization	[5]
ERK Phosphorylation	RAF-expressing HEK293T cells	1 μM	Increased ERK phosphorylation	[5]
BRET Assay for BRAF Homodimerization	Live Cells	EC ₅₀ in the nanomolar range	Dose-dependent increase in BRET signal	[6]

Signaling Pathway and Experimental Workflow Visualizations



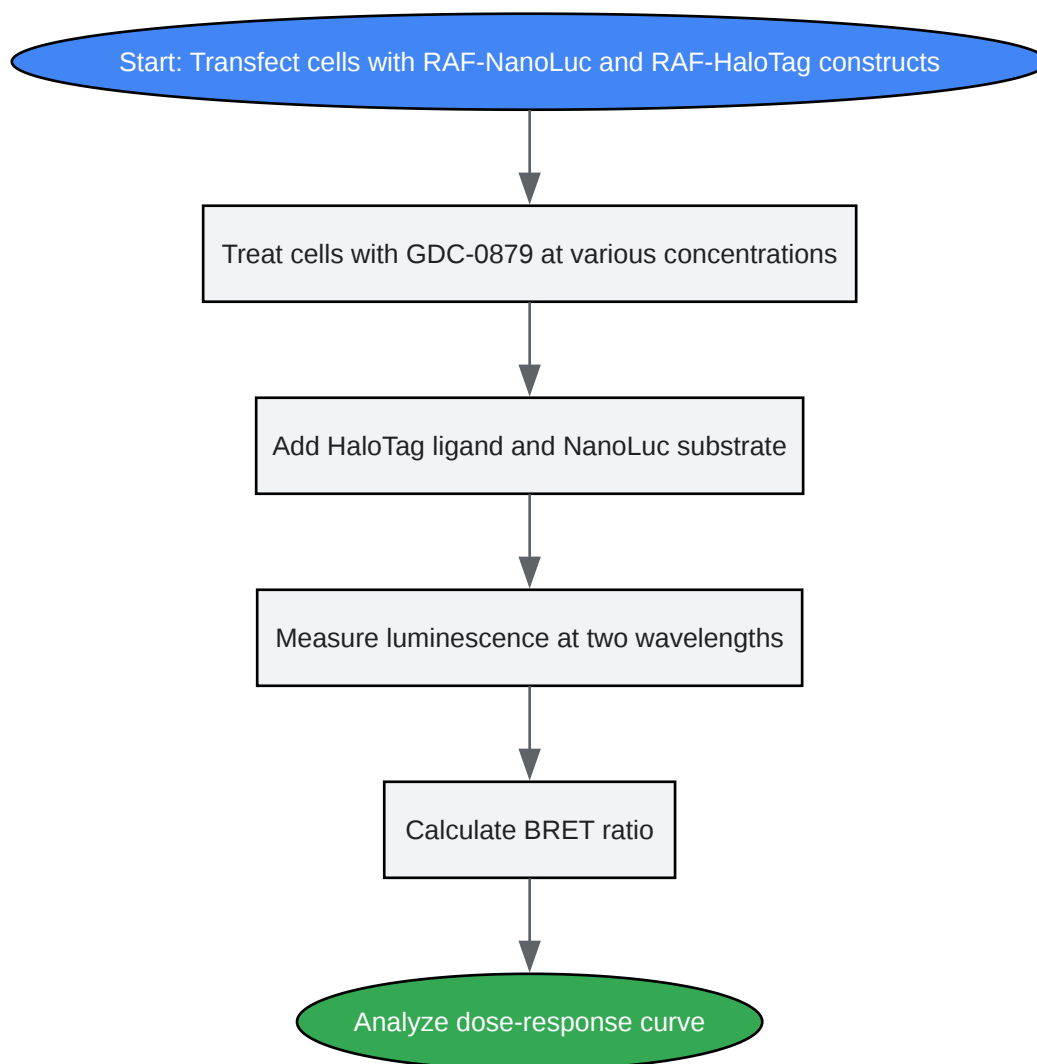
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Caption: GDC-0879 induced RAF dimerization and paradoxical MAPK pathway activation.



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Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP) of RAF dimers.



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